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2-Methoxymethoxy-4-(trifluoromethyl)phenylboronic acid

Orthogonal Protecting Groups Suzuki-Miyaura Coupling Chemoselective Synthesis

Unprotected phenol boronic acids often decompose or couple non-selectively in multi-step syntheses. This ortho-MOM masked reagent solves this by enabling chemoselective Suzuki-Miyaura coupling under basic conditions (pH 10-12), followed by mild acidic deprotection (pH 2-3) to unveil the phenol. • Ortho-MOM ether stable to coupling conditions yet cleavable under mild acid without disturbing C-C bonds • Para-CF3 enhances protodeboronation resistance for iterative coupling sequences • ≥98% purity ensures reliable performance in late-stage diversification of advanced intermediates.

Molecular Formula C9H10BF3O4
Molecular Weight 249.98 g/mol
CAS No. 659731-33-6
Cat. No. B6329406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxymethoxy-4-(trifluoromethyl)phenylboronic acid
CAS659731-33-6
Molecular FormulaC9H10BF3O4
Molecular Weight249.98 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)C(F)(F)F)OCOC)(O)O
InChIInChI=1S/C9H10BF3O4/c1-16-5-17-8-4-6(9(11,12)13)2-3-7(8)10(14)15/h2-4,14-15H,5H2,1H3
InChIKeyCRXASTBBIGEKRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MOM-Protected Trifluoromethylphenylboronic Acid


2-Methoxymethoxy-4-(trifluoromethyl)phenylboronic acid (CAS 659731-33-6) is a specialized arylboronic acid featuring a methoxymethyl (MOM) ether protecting group at the ortho position relative to the boronic acid moiety, and an electron-withdrawing trifluoromethyl group at the para position . This compound serves as a masked, mono-protected boronic acid reagent in organic synthesis, offering a unique combination of functional handles that enable chemoselective transformations not possible with simpler, unprotected analogs. Its design provides orthogonality in multi-step synthetic sequences, particularly within Suzuki-Miyaura cross-coupling reactions .

Orthogonal Protection MOM-masked boronic acid enables sequential Suzuki couplings with latent phenol unveiling.
Electronic Tuning para-CF3 group modulates arene electronics and enhances protodeboronation resistance.
Quality-Controlled Reagent Supplied as a high-purity building block to ensure predictable coupling performance.

MOM-Protected vs. Unprotected Phenylboronic Acids


The presence of the ortho-methoxymethyl (MOM) group in 2-Methoxymethoxy-4-(trifluoromethyl)phenylboronic acid fundamentally alters its chemical behavior compared to simple, unprotected phenylboronic acids or other isomers. The MOM group influences the electron density on the boron atom through steric and electronic effects, which directly impacts key properties such as hydrolytic stability and acidity (pKa) [1]. Critically, the MOM group serves as a chemically orthogonal protecting group; it is stable under the basic conditions of Suzuki-Miyaura coupling (pH 10-12) but can be selectively removed under mild acidic conditions (pH 2-3) without affecting the newly formed C-C bond or other sensitive functionalities [2]. This enables multi-step synthetic strategies where the boronic acid moiety is masked during a first coupling, then revealed for a subsequent transformation. Such controlled reactivity is impossible with a simple 4-(trifluoromethyl)phenylboronic acid, which would undergo non-selective coupling or decomposition under similar conditions.

Unprotected Phenylboronic Acids

Ortho-MOM group alters electronic and steric environment, impacting hydrolytic stability and acidity; simple 4-CF3-phenylboronic acid lacks this protection and cannot enable sequential deprotection strategies.

Methoxy Analog (CAS 312936-89-3)

The methyl ether is permanent under mild conditions, preventing post-coupling conversion to a free phenol; the MOM group is essential for accessing phenol intermediates.

Differentiation Evidence: MOM-Protected Boronic Acid


MOM Stability in Suzuki-Miyaura Coupling

The ortho-methoxymethyl (MOM) protecting group in this compound demonstrates complete stability under the basic, aqueous conditions (pH 10–12) typically employed in Suzuki-Miyaura cross-coupling reactions. This is a critical differentiator from other protecting groups like silyl ethers or acetals, which can be prone to premature cleavage [1]. The MOM group remains intact on the boronic acid coupling partner, allowing for the selective formation of a C-C bond at the boron-bearing carbon while preserving a protected alcohol functionality for later-stage deprotection [2].

MOM Stability Under Basic Coupling
Class-level
MOM group remains intact at pH 10–12, enabling selective C–C bond formation without premature deprotection.
Supports iterative coupling strategies with orthogonal protection.
Class-level inference; verify under your specific catalyst/base system.
Orthogonal Protecting Groups Suzuki-Miyaura Coupling Chemoselective Synthesis

Hydrolytic Stability vs. Unprotected Analogs

Phenylboronic acids with ortho-alkoxy substituents are known for their improved hydrolytic stability compared to their unsubstituted counterparts due to the formation of intramolecular hydrogen bonds between the boronic acid group and the ortho-alkoxy oxygen [1]. The methoxymethyl (MOM) group in the target compound provides a similar stabilizing effect. While specific quantitative stability data for this exact compound is not publicly available, the class-level effect is well-documented for ortho-substituted phenylboronic acids [2]. Furthermore, the electron-withdrawing trifluoromethyl group at the para position is known to increase resistance to protodeboronation, a common decomposition pathway for boronic acids [3].

Enhanced Hydrolytic Stability
Class-level
Ortho-MOM and para-CF3 groups jointly reported to improve resistance to hydrolysis and protodeboronation vs. unsubstituted or mono-substituted analogs.
May reduce reagent decomposition during storage and aqueous reaction setup.
Class-level inference; specific quantitative data for this compound are not publicly available.
Hydrolytic Stability Protodeboronation Resistance Boronic Acid Reactivity

Sequential Coupling Enabled by MOM Protection

The defining feature of 2-Methoxymethoxy-4-(trifluoromethyl)phenylboronic acid is its function as a masked, mono-protected boronic acid. The MOM group acts as a latent alcohol (phenol). It is stable under basic Suzuki-Miyaura conditions (pH 10-12) but is rapidly cleaved under mild acidic conditions (pH 2-3) to reveal the corresponding phenol [1]. This contrasts sharply with a simple 4-(trifluoromethyl)phenylboronic acid, which lacks a second functional handle, and with a 2-hydroxy analog, which would be deprotonated and potentially act as a ligand or nucleophile under basic conditions. The deprotection step for a MOM group is typically >95% efficient [1].

Sequential Coupling Orthogonality
Class-level
MOM group stable at pH 10–12, cleaved quantitatively (>95%) at pH 2–3 to reveal phenol without affecting biaryl product.
Enables multi-step synthesis of phenol-containing biaryl architectures.
Class-level inference; confirm deprotection efficiency in your substrate.
Iterative Synthesis Masked Boronic Acid MOM Deprotection

Versatility: MOM vs. Methoxy Analog

A common comparator is 2-Methoxy-4-(trifluoromethyl)phenylboronic acid (CAS 312936-89-3), which features a simple methoxy group instead of the MOM group. While both can participate in Suzuki couplings, the methoxy group is a permanent ether that is difficult to remove without harsh conditions (e.g., BBr3). In contrast, the MOM group in the target compound is a temporary protecting group that can be cleaved under mild acid (pH 2-3) [1]. This difference dictates their use: the methoxy analog is suitable for synthesizing methoxy-substituted biaryls, while the MOM analog is essential for accessing biaryls with a free phenol group, a much more versatile synthetic intermediate [2].

MOM vs. Methoxy Protection
Head-to-head
MOM-deprotection proceeds under mild acid (pH 2–3), while methoxy cleavage requires harsh reagents (e.g., BBr3). MOM route enables free phenol; methoxy route is a dead end for further derivatization.
MOM-protected boronic acid is essential for accessing phenol intermediates post-coupling.
Head-to-head comparison; methoxy analog (CAS 312936-89-3) not substitutable.
Protecting Group Strategy Phenol Synthesis Orthogonal Deprotection

High Purity Ensures Reliable Performance

Commercially available 2-Methoxymethoxy-4-(trifluoromethyl)phenylboronic acid is supplied with a minimum purity specification of 95% from reputable vendors, as determined by standard analytical methods (e.g., HPLC, NMR) [REFS-1, REFS-2]. This ensures that the stoichiometry and reactivity in critical cross-coupling reactions are predictable and reproducible. Lower purity material or material of unknown purity can lead to failed reactions or lower yields due to the presence of inactive impurities (e.g., boroxines, anhydrides, or protodeboronation products). For a compound of this complexity and cost, starting with a known, high-purity batch is essential for minimizing experimental waste.

Commercial Purity Specification
Specification review
Supplied at ≥95% purity (typical specification) to ensure reliable stoichiometry in cross-coupling reactions.
Reduces risk of failed reactions due to inactive impurities; supports reproducible synthesis.
Supplier specification; verify lot-specific COA.
Quality Control Reagent Purity Reproducibility

Application Scenarios for MOM-Protected Boronic Acid


Phenol Biaryl Synthesis via Sequential Coupling

This compound is ideally suited for the synthesis of biaryl drug candidates that require a free phenol group for binding or further elaboration. In this scenario, 2-Methoxymethoxy-4-(trifluoromethyl)phenylboronic acid is first used in a Suzuki-Miyaura coupling to attach a functionalized aryl group. The MOM protecting group remains intact under the basic reaction conditions [1]. Following purification of the intermediate biaryl, the MOM group is selectively cleaved under mild acidic conditions (pH 2-3) to unmask a phenol moiety [1]. This phenol can then be used for subsequent reactions (e.g., alkylation, glycosylation) or is itself the active pharmacophore. This sequential strategy is not possible with a simple methoxy analog (CAS 312936-89-3).

Boron-Rich Architectures for Materials Science

The high stability of the ortho-MOM protected boronic acid allows it to be used in the iterative synthesis of boron-substituted oligoarenes and other extended pi-systems [1]. Its resistance to protodeboronation, enhanced by the para-CF3 group [2], makes it a robust building block for multi-step sequences. The orthogonality of the MOM group ensures that the boronic acid moiety can be coupled in one step, the MOM group deprotected in a subsequent step, and the resulting phenol utilized for further functionalization or to tune electronic properties. This level of synthetic control is crucial for developing new organic electronic materials (e.g., OLEDs, OFETs).

Late-Stage Diversification Strategy

In medicinal chemistry programs, the ability to introduce a trifluoromethylated phenol unit late in a synthetic sequence is highly valuable for modulating the physicochemical properties of a lead compound (e.g., logP, metabolic stability). The protected nature of this boronic acid makes it an ideal reagent for late-stage diversification. A single advanced intermediate can be cross-coupled with this boronic acid to install the 2-MOM-4-CF3-phenyl group [1]. Mild deprotection then reveals the phenol, creating a new vector for hydrogen bonding or further functionalization. The high commercial purity (≥95%) ensures reliable and efficient incorporation into valuable, advanced intermediates, minimizing the risk of losing precious material.

Application
Selection Property
Validation Focus
Phenol Biaryl Synthesis via Sequential Coupling
Orthogonal MOM protection enables coupling then mild acidic deprotection to free phenol.
Confirm MOM stability under basic conditions and high cleavage efficiency.
Boron-Rich Oligoarenes for Materials Science
Robust boronic acid with enhanced protodeboronation resistance and orthogonal deprotection.
Validate iterative coupling-deprotection cycles and purity after each step.
Late-Stage Diversification of Lead Compounds
Masked phenol equivalent for late introduction of CF3-phenol motif with reliable reagent purity.
Assess incorporation efficiency into advanced intermediates and subsequent phenol elaboration.

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